(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-14(10-11)25-18(20-16)22-7-5-21(6-8-22)17(23)13-3-4-15(19)24-13/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTELREDNVPJJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorothiophene Intermediate: Starting with thiophene, chlorination is performed using reagents like sulfuryl chloride to introduce the chlorine atom at the 5-position.
Synthesis of the Benzo[d]thiazole Moiety: This involves the cyclization of 2-aminothiophenol with 4,6-dimethylbenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.
Coupling with Piperazine: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the thiophene ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions due to its complex structure.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Antiviral Agents: Research indicates potential antiviral activity against influenza viruses.
Anti-inflammatory Agents: Potential COX-2 inhibitors for treating inflammation.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analog: (5-Chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone
Key Differences :
- Substituents : Features a 4-chlorobenzyl group on piperazine instead of a benzo[d]thiazol, reducing steric bulk but introducing lipophilic character.
Implications : The pyridine-thiazole core may enhance binding to metal ions or enzymes, while the chlorobenzyl group could improve membrane permeability.
Isostructural Thiazole Derivatives ()
Compounds 4 and 5 from share a thiazole core but differ in substituents:
- Aryl Groups : Fluorophenyl and chlorophenyl substituents vs. the target’s benzo[d]thiazol.
- Planarity: Both exhibit near-planar conformations except for one fluorophenyl group, contrasting with the target’s likely non-planar structure due to piperazine flexibility.
Table 1: Structural Comparison of Thiazole Derivatives
Piperazine-Containing Agrochemicals ()
Piperazine-linked compounds in pesticides (e.g., metconazole, triticonazole) highlight the role of piperazine in improving solubility and target engagement. However, these analogs prioritize triazole or cyclopentanol moieties over benzo[d]thiazol or thiophene systems .
Functional Contrast :
- Target Compound : The benzo[d]thiazol group may confer rigidity and π-stacking capability, advantageous for enzyme inhibition.
- Agrochemicals : Triazole groups in pesticides disrupt fungal ergosterol synthesis, suggesting divergent mechanisms despite shared piperazine motifs.
Thiazolidinone Derivatives ()
Compounds like 5-(Z)-arylidene-2-arylidenehydrazono-4-thiazolidinones feature a thiazolidinone core with hydroxyphenyl substituents. Unlike the target compound, these lack piperazine and prioritize hydrogen-bonding groups (e.g., hydroxyl, methoxy) for antimicrobial activity .
Key Distinction : The target’s chloro-thiophene and methyl-benzo[d]thiazol may enhance electrophilic reactivity and lipophilicity, favoring membrane penetration.
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene moiety : Starting from 5-chlorothiophene, which is reacted with appropriate electrophiles to introduce substituents.
- Piperazine linkage : The piperazine ring is synthesized separately and then coupled with the thiophene derivative.
- Thiazole incorporation : The thiazole unit is introduced through cyclization reactions involving precursors like 4,6-dimethylbenzothiazole.
2.1 Antimicrobial Activity
Research indicates that derivatives of thiophene and thiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds containing these moieties can inhibit the growth of various bacterial strains. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Chloro derivative | E. coli | 15 |
| Thiazole derivative | S. aureus | 18 |
These results suggest that the presence of both thiophene and thiazole enhances antimicrobial efficacy .
2.2 Acetylcholinesterase Inhibition
Compounds with a similar structure have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. A study reported an IC50 value of 2.7 µM for a related compound, indicating potent AChE inhibition . This suggests that our compound may also possess neuroprotective properties.
3.1 Study on Antimicrobial Properties
In a recent study examining various substituted piperazine derivatives, it was found that compounds similar to this compound demonstrated moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria . The study highlighted the importance of structural modifications in enhancing biological activity.
3.2 Neuroprotective Effects
Another research effort focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. Compounds featuring the thiazole ring were shown to significantly reduce AChE activity, thus contributing to improved cognitive function in animal models . This reinforces the potential therapeutic applications of this compound.
4. Conclusion
The compound this compound exhibits promising biological activities, particularly in antimicrobial and neuroprotective domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the standard synthetic protocols for preparing (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how are key parameters optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the chlorothiophene moiety with the piperazine-benzo[d]thiazole scaffold. Key steps include nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF, dichloromethane). Optimization focuses on reaction time (2–12 hours), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization. Yield improvements are achieved by adjusting catalyst concentrations (e.g., triethylamine) and inert atmospheres .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves piperazine and benzothiazole ring proton environments. Mass Spectrometry (MS) confirms molecular weight via electrospray ionization (ESI-MS). Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹). X-ray crystallography may be used for absolute configuration determination if single crystals are obtained .
Q. What in vitro assays are recommended for initial screening of its biological activity?
- Methodological Answer: Antimicrobial activity is assessed using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK-293). Enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential) employ fluorometric or colorimetric kits. Dose-response curves (1–100 µM) and positive controls (e.g., ciprofloxacin) ensure reliability .
Advanced Research Questions
Q. How can computational tools enhance reaction optimization and mechanistic understanding of its synthesis?
- Methodological Answer: Density Functional Theory (DFT) calculations predict transition states and reaction energetics, guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions). Molecular dynamics simulations model solvent effects on yield. Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to recommend optimal conditions (temperature, catalysts). Software like Gaussian or Schrödinger Suite aids in pathway validation .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer: Conduct comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Validate purity via HPLC (>95%) to exclude impurities as confounding factors. Meta-analysis of structure-activity relationships (SAR) identifies substituent effects (e.g., chloro vs. methyl groups). Reproducibility is ensured by cross-laboratory collaborations and open-data sharing .
Q. How can mechanistic studies elucidate its pharmacological target engagement?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with suspected targets (e.g., bacterial DNA gyrase). CRISPR-Cas9 knockout models confirm target specificity in cellular assays. In vivo pharmacokinetics (e.g., plasma half-life in rodent models) and PET imaging track biodistribution. Molecular docking (AutoDock Vina) predicts binding poses within protein active sites .
Q. What analytical challenges arise in studying its stability under physiological conditions?
- Methodological Answer: Stability is assessed via forced degradation studies (pH 1–10, 37°C) monitored by HPLC-UV. Oxidative stability uses H₂O₂ exposure, while photostability employs ICH Q1B guidelines. Metabolite identification leverages LC-MS/MS with collision-induced dissociation (CID). Degradation pathways (e.g., hydrolysis of the methanone group) inform prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
